5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide
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Overview
Description
GNE-207 is a potent, selective, and orally bioavailable inhibitor of the bromodomain of cyclic AMP response element binding protein (CBP). It has shown significant potential in targeting CBP, with an IC50 of 1 nM and a selectivity index of over 2500-fold against bromodomain-containing protein 4 (BRD4)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-207 involves the design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP and P300. The synthetic route typically includes the combination of isoquinoline and pyridine, which complement each other in increasing the volume of distribution and half-life . The detailed reaction conditions and steps are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for GNE-207 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a customized synthesis process, which involves a strong synthesis team with excellent synthesis technology and capabilities .
Chemical Reactions Analysis
Types of Reactions
GNE-207 primarily undergoes substitution reactions due to its structure. The compound’s bromodomain inhibition activity is achieved through its interaction with acetylated lysine residues on histone proteins .
Common Reagents and Conditions
The synthesis of GNE-207 involves the use of reagents such as isoquinoline and pyridine. The reaction conditions typically include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) for solubility .
Major Products Formed
The major product formed from the synthesis of GNE-207 is the biaryl series compound itself, which exhibits potent inhibitory activity against the bromodomain of CBP .
Scientific Research Applications
GNE-207 has been extensively studied for its applications in various scientific research fields:
Mechanism of Action
GNE-207 exerts its effects by selectively inhibiting the bromodomain of CBP. The bromodomain is a protein domain that recognizes acetylated lysine residues on histone proteins, playing a crucial role in gene expression regulation. By inhibiting this domain, GNE-207 disrupts the interaction between CBP and acetylated histones, leading to the downregulation of oncogenes such as MYC . This inhibition ultimately results in the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
GNE-207 is compared with other similar compounds, such as GNE-781. While both compounds inhibit the bromodomain of CBP, GNE-207 exhibits an improved half-life compared to GNE-781 . the selectivity for CBP over BRD4 is less than that of GNE-781 . Other similar compounds include GSK3368715, an orally active type I protein arginine methyltransferase (PRMT) inhibitor, and BI-0252, an orally active inhibitor of the MDM2-p53 interaction .
Biological Activity
The compound 5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide (CID 132186469) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H30N6O3. Its structure features multiple heterocyclic components, which are known to enhance biological activity through various mechanisms. The presence of the pyrazolo and isoquinoline moieties suggests potential interactions with various biological targets.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C29H30N6O3 |
Molecular Weight | 482.59 g/mol |
Key Functional Groups | Pyrazole, Isoquinoline, Amide |
The biological activity of this compound can be attributed to its ability to interact with several molecular targets involved in critical signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases and receptors, which play roles in cancer progression and inflammation.
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases.
Study 1: Anticancer Activity
A recent study investigated the efficacy of the compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Findings : A dose-dependent decrease in tumor volume was observed, along with alterations in key signaling pathways associated with cancer cell survival.
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage.
- Methodology : In vitro assays using neuronal cell lines exposed to oxidative stress were conducted.
- Findings : The compound significantly reduced markers of apoptosis and oxidative stress, indicating its potential for treating neurodegenerative diseases.
Table 2: Summary of Biological Activities
Activity Type | Experimental Model | Key Findings |
---|---|---|
Anticancer | Xenograft Mouse Models | Significant tumor size reduction |
Neuroprotective | Neuronal Cell Lines | Reduced apoptosis and oxidative stress |
Anti-inflammatory | In vitro assays | Inhibition of NLRP3 inflammasome activation |
Properties
IUPAC Name |
5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-18(36)34-11-8-27-24(17-34)28(33-35(27)21-9-12-38-13-10-21)22-5-3-4-19-14-26(32-16-23(19)22)20-6-7-25(31-15-20)29(37)30-2/h3-7,14-16,21H,8-13,17H2,1-2H3,(H,30,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJXZEDIWKGKQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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